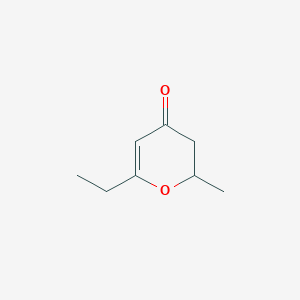
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- is a heterocyclic organic compound with a pyranone structure This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an aldehyde in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyran derivatives.
Applications De Recherche Scientifique
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-Ethyl-3-hydroxy-4H-pyran-4-one: Another related compound with variations in the substitution pattern on the pyranone ring.
Uniqueness
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its unique structure allows for targeted modifications and the development of novel derivatives with enhanced properties.
Propriétés
Numéro CAS |
18781-76-5 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
6-ethyl-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C8H12O2/c1-3-8-5-7(9)4-6(2)10-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
NJADMLYOHSJLKV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)CC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
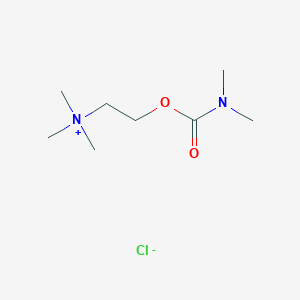
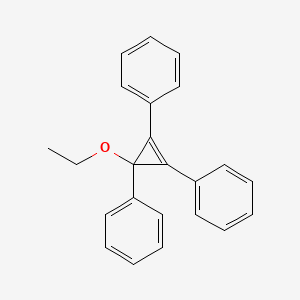


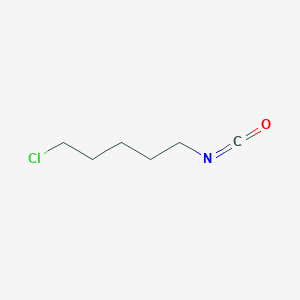

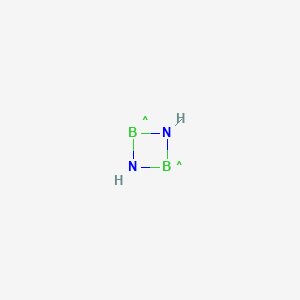

![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)


